
4-Isobutylphenol
Overview
Description
4-Isobutylphenol is an organic compound with the molecular formula C10H14O. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by an isobutyl group. This compound is known for its distinct chemical properties and is used in various industrial and research applications.
Mechanism of Action
Target of Action
It is known that phenolic compounds, such as 4-isobutylphenol, often interact with proteins and enzymes, potentially altering their function .
Mode of Action
Phenolic compounds are generally known for their antioxidant properties, which involve the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage .
Biochemical Pathways
For instance, they can interfere with the production of reactive oxygen species, modulate signal transduction pathways, and affect the activity of various enzymes .
Pharmacokinetics
Phenolic compounds are generally well-absorbed and can be metabolized by the liver into various metabolites, some of which may have biological activity .
Result of Action
They may also have anti-inflammatory, anticancer, and antimicrobial properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds, including this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of the compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Isobutylphenol are not fully understood yet. It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules. They can form hydrogen bonds and hydrophobic interactions with these molecules, influencing their structure and function .
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it interacts with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phenolic compounds can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. It is known that phenolic compounds can have both beneficial and adverse effects at high doses .
Metabolic Pathways
Phenolic compounds are known to interact with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Transport and Distribution
Phenolic compounds are known to interact with various transporters and binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isobutylphenol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-methoxybenzaldehyde reacts with isobutylmagnesium bromide to form the corresponding carbinol. This intermediate is then dehydrated using sulfuric acid to yield the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts alkylation of phenol with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Isobutylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different alkylated phenols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alkylated phenols.
Substitution: Halogenated phenols.
Scientific Research Applications
4-Isobutylphenol is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and its role as a building block for drug synthesis.
Industry: It is employed in the manufacture of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Isobutylphenyl acetate
- 4-Isobutylbenzene
- 4-Isobutylphenyl propionic acid (Ibuprofen)
Comparison: 4-Isobutylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and applications. For example, while 4-Isobutylphenyl propionic acid (Ibuprofen) is widely used as a non-steroidal anti-inflammatory drug, this compound is primarily used in industrial and research settings .
Properties
IUPAC Name |
4-(2-methylpropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEHXPCZWFXRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961893 | |
| Record name | 4-(2-Methylpropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4167-74-2 | |
| Record name | 4-Isobutylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4167-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Methylpropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)


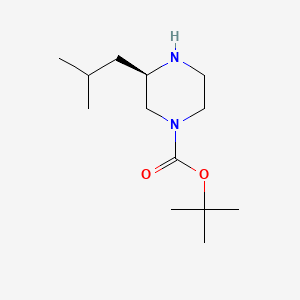
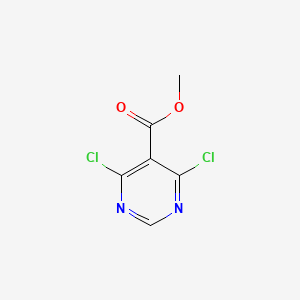

![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)
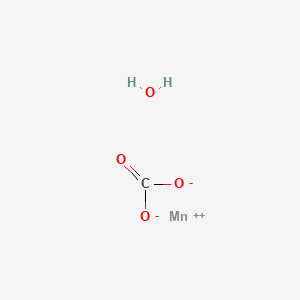
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine](/img/structure/B1593332.png)
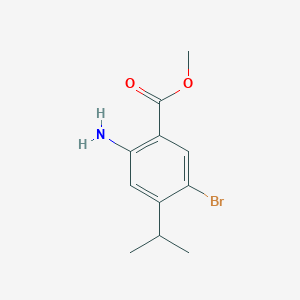
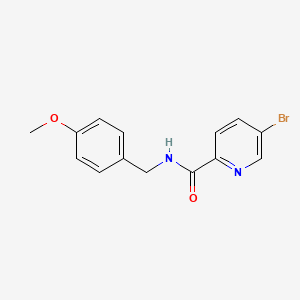

![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)
